Cas no 31002-20-7 (Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinolin]-6(8H)-one,3',4'-dihydro-7',8-dihydroxy-6'-methoxy-2'-methyl-, (1'R,8R)-)
![Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinolin]-6(8H)-one,3',4'-dihydro-7',8-dihydroxy-6'-methoxy-2'-methyl-, (1'R,8R)- structure](https://de.kuujia.com/scimg/cas/31002-20-7x500.png)
31002-20-7 structure
Produktname:Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinolin]-6(8H)-one,3',4'-dihydro-7',8-dihydroxy-6'-methoxy-2'-methyl-, (1'R,8R)-
Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinolin]-6(8H)-one,3',4'-dihydro-7',8-dihydroxy-6'-methoxy-2'-methyl-, (1'R,8R)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinolin]-6(8H)-one,3',4'-dihydro-7',8-dihydroxy-6'-methoxy-2'-methyl-, (1'R,8R)-
- CHEBI:3889
- DTXSID80953126
- (1S,8'S)-7,8'-dihydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one
- AC1L9CF8
- (-)-corpaine
- NS00094103
- 7',8-Dihydroxy-6'-methoxy-2'-methyl-3',4'-dihydro-2H,2'H-spiro[indeno[4,5-d][1,3]dioxole-7,1'-isoquinolin]-6(8H)-one
- Q27106231
- 31002-20-7
- C09393
- Corpaine
- Corysolidine, (+)
- Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinolin]-6(8H)-one, 3',4'-dihydro-7',8-dihydroxy-6'-methoxy-2'-methyl-
- NSC628558
- 7,8'-dihydroxy-6-methoxy-2-methyl-spiro[3,4-dihydroisoquinoline-1,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one
- Ledeborine
- Corysolidine
- Ledecorine
-
- Inchi: InChI=1S/C20H19NO6/c1-21-6-5-10-7-15(25-2)13(22)8-12(10)20(21)18(23)11-3-4-14-17(27-9-26-14)16(11)19(20)24/h3-4,7-8,19,22,24H,5-6,9H2,1-2H3/t19-,20+/m0/s1
- InChI-Schlüssel: NVOAXRBBRLDXSC-VQTJNVASSA-N
- Lächelt: COC1C=C2C([C@]3(C(=O)C4C=CC5OCOC=5C=4[C@@H]3O)N(CC2)C)=CC=1O
Berechnete Eigenschaften
- Genaue Masse: 369.12127
- Monoisotopenmasse: 369.12123733g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 1
- Komplexität: 615
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 88.5Ų
- XLogP3: 1.7
Experimentelle Eigenschaften
- PSA: 88.46
Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinolin]-6(8H)-one,3',4'-dihydro-7',8-dihydroxy-6'-methoxy-2'-methyl-, (1'R,8R)- Verwandte Literatur
-
1. Index pages
-
K. W. Bentley Nat. Prod. Rep. 1990 7 245
-
K. W. Bentley Nat. Prod. Rep. 1991 8 339
-
K. W. Bentley Nat. Prod. Rep. 1988 5 265
-
K. W. Bentley Nat. Prod. Rep. 1993 10 449
31002-20-7 (Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinolin]-6(8H)-one,3',4'-dihydro-7',8-dihydroxy-6'-methoxy-2'-methyl-, (1'R,8R)-) Verwandte Produkte
- 2034377-34-7(2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide)
- 299166-41-9(4-Chloro-2-hydrazinylbenzoic Acid)
- 1806496-14-9(3-Methoxy-6-phenyl-2-(trifluoromethyl)pyridine)
- 1013405-25-8(3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine)
- 1219911-71-3(3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine)
- 120842-54-8(1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde)
- 881041-44-7(Dimethyl 2-(2-formyl-1h-pyrrol-1-yl)terephthalate)
- 2228509-79-1(4-amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)butanoic acid)
- 1896891-46-5(3-cyclohexyl(methyl)aminocyclobutane-1-carboxylic acid)
- 2228845-90-5(1-2-(dimethylamino)phenyl-2-methylpropan-2-ol)
Empfohlene Lieferanten
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

江苏科伦多食品配料有限公司
Gold Mitglied
CN Lieferant
Reagenz

Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
